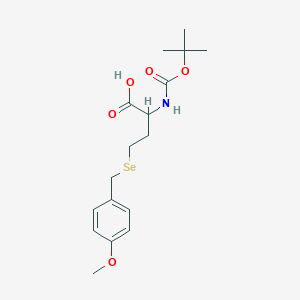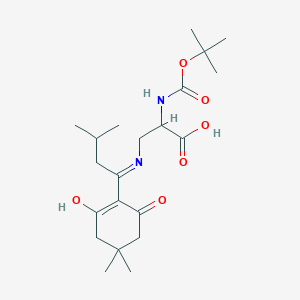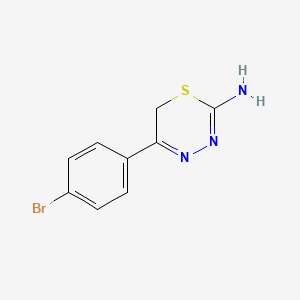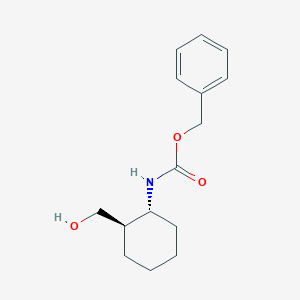
3-(2,3-Dimethylphenyl)-3',4',5'-trifluoropropiophenone
Vue d'ensemble
Description
Arylpiperazines, such as 1-(2,3-Dimethylphenyl)piperazine, are a notable category of chemical compounds due to their structural variety and potential pharmacological applications. They have been widely explored for their interactions with various neurotransmitter receptors, contributing to their clinical application in treating conditions such as depression, psychosis, and anxiety .
Synthesis Analysis
The synthesis of arylpiperazine derivatives often involves N-dealkylation processes. These methods result in the formation of 1-aryl-piperazines, crucial intermediates for further chemical modifications . The metabolites of these synthesis processes are known for their serotonin receptor-related effects among other neurotransmitter receptor affinities .Molecular Structure Analysis
Piperazine-based molecules exhibit a versatile scaffold due to their six-membered nitrogen-containing heterocyclic ring. This structure serves as a core in numerous marketed drugs with diverse pharmacological activities, showcasing the structural significance of piperazine in medicinal chemistry .Chemical Reactions Analysis
The chemical reactivity and properties of arylpiperazine compounds are deeply influenced by their piperazine core. This core contributes to the molecules’ interaction with various biological targets, underpinning their utility in drug design and synthesis for therapeutic applications .Physical And Chemical Properties Analysis
The physical properties of piperazine derivatives, including solubility and bioavailability, play a crucial role in their pharmacological efficacy. Structural modifications in the piperazine moiety can significantly influence these properties, affecting the drug’s absorption, distribution, metabolism, and excretion (ADME) characteristics.Applications De Recherche Scientifique
Polymer Synthesis and Properties
- Polymer Synthesis : A study described the synthesis of poly(arylene ether sulfone) anion exchange membranes incorporating pendant 3,5-dimethylphenyl groups. These membranes showed high hydroxide conductivity and alkaline stability, attributed to the dense distribution of benzyl-quaternary ammonium groups, indicating their potential in fuel cell applications (Shi et al., 2017).
- Fluorinated Polymers : Another research focused on the synthesis of poly(aryl ether ketone/sulfone)s with ortho-methyl and pendant trifluoromethyl-substituted phenyl groups. These polymers exhibited good solubility, high thermal stability, and low dielectric constants, making them suitable for optoelectronic applications (Shang et al., 2012).
Photophysics and Photochemistry
- Photoremovable Protecting Groups : A study explored the use of 2,5-dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids. The efficient photoenolization process facilitated the release of free carboxylic acids upon irradiation, demonstrating the potential of these groups in organic synthesis and biochemical applications (Zabadal et al., 2001).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-10-4-3-5-12(11(10)2)6-7-16(21)13-8-14(18)17(20)15(19)9-13/h3-5,8-9H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJGBCNWSBYRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644657 | |
| Record name | 3-(2,3-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
CAS RN |
898793-39-0 | |
| Record name | 3-(2,3-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B3021771.png)


![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B3021776.png)

![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B3021781.png)

![[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B3021784.png)
![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3021785.png)



